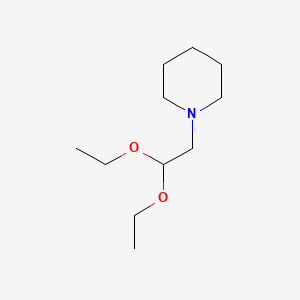

1-(2,2-Diethoxyethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-13-11(14-4-2)10-12-8-6-5-7-9-12/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHHRRNJQBETGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCCCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189727 | |

| Record name | Piperidine, 1-(2,2-diethoxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-58-8 | |

| Record name | 1-(2,2-Diethoxyethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Diethoxyethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3616-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(2,2-diethoxyethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-diethoxyethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,2-DIETHOXYETHYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7DV8275S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2,2-Diethoxyethyl)piperidine chemical properties

Technical Whitepaper: 1-(2,2-Diethoxyethyl)piperidine

Executive Summary

This compound (CAS: 3616-58-8) serves as a critical "masked aldehyde" building block in modern medicinal chemistry. Functioning as a stable precursor to piperidinoacetaldehyde , this molecule allows researchers to introduce the pharmacologically privileged N-ethylpiperidine moiety into complex scaffolds without the instability issues associated with the free aldehyde. Its primary utility lies in the synthesis of heterocyclic pharmaceuticals, including antispasmodics and antihistamines, and as a ligand precursor in organometallic catalysis (e.g., ethylene trimerization). This guide details its physicochemical profile, validated synthesis protocols, and reactivity mechanisms, providing a self-contained resource for drug development professionals.

Section 1: Physicochemical Profile[1][2]

The stability of this compound is derived from the protection of the reactive carbonyl group as a diethyl acetal. This lipophilic liquid is stable under basic and neutral conditions but reactive under acidic conditions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3616-58-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Piperidinoacetaldehyde diethyl acetal; N-(2,2-Diethoxyethyl)piperidine | [1] |

| Molecular Formula | C₁₁H₂₃NO₂ | [1] |

| Molecular Weight | 201.31 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 219–221 °C (at 760 mmHg) | [2] |

| Density | 0.915 g/mL (at 25 °C) | [2] |

| Refractive Index | [2] | |

| Flash Point | ~81 °C (177 °F) | [2] |

| Solubility | Soluble in organic solvents (EtOH, DCM, DMF); limited water solubility | [2] |

| pKa (Predicted) | 8.09 ± 0.10 | [3] |

Section 2: Synthetic Routes & Manufacturing

The industrial and laboratory synthesis of this compound relies on the nucleophilic substitution (

Core Synthesis Pathway

The reaction involves the alkylation of piperidine with bromoacetaldehyde diethyl acetal . While the chloro- analog is cheaper, the bromo- derivative offers faster kinetics at lower temperatures, reducing thermal degradation byproducts.

Reaction Scheme:

Figure 1: Nucleophilic substitution pathway for the synthesis of the target acetal.

Section 3: Chemical Reactivity & Functionalization[8][9]

The defining feature of this molecule is its dual functionality :

-

Tertiary Amine: Acts as a base and nucleophile.

-

Diethyl Acetal: A "masked" aldehyde that reveals a reactive electrophile upon acid hydrolysis.

Acid Hydrolysis Mechanism

Under acidic conditions (e.g., dilute HCl or

Hydrolysis Equation:

Key Transformations

-

Reductive Amination: Reaction with primary amines followed by reduction (e.g.,

) yields unsymmetrical diamines. -

Heterocycle Formation: Condensation with hydrazine or hydroxylamine derivatives to form pyrazoles or oxazoles.

-

Superacid Activation: In advanced synthesis, the acetal can be activated by superacids to facilitate electrophilic aromatic substitution, attaching the piperidine ring to aryl cores [2].

Figure 2: Divergent reactivity profile starting from the acetal hydrolysis.

Section 4: Applications in Medicinal Chemistry

Pharmacophore Installation

The N-ethylpiperidine motif is a structural feature in numerous bioactive compounds, acting as a basic center that interacts with aspartate residues in GPCRs (e.g., H1 histamine receptors, muscarinic receptors).

-

Antispasmodics: Used to synthesize analogues of smooth muscle relaxants.

-

Sigma Receptors: Piperidine derivatives are key ligands for Sigma-1 receptors, investigated for neuroprotective effects [4].

Catalysis Ligands

Beyond pharma, the molecule is used to synthesize ligands for ethylene trimerization [2]. The nitrogen atom coordinates with metal centers (e.g., Chromium), while the acetal tail can be modified to tune solubility and steric bulk.

Section 5: Experimental Protocols

Protocol A: Synthesis of this compound

Based on standard alkylation methodologies for secondary amines [5].

Reagents:

-

Piperidine (1.0 equiv)[1]

-

Bromoacetaldehyde diethyl acetal (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

DMF (Dimethylformamide) or Acetonitrile

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend

(27.6 g, 200 mmol) in dry DMF (100 mL). -

Addition: Add Piperidine (8.5 g, 100 mmol) to the suspension.

-

Alkylation: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organic layers with brine, dry over

, and concentrate under vacuum. Purify the residue via vacuum distillation (bp ~105°C at 3 mmHg) or column chromatography (Silica gel, Hexane:EtOAc) to obtain the clear oil.

Protocol B: In Situ Hydrolysis for Reductive Amination

Use this protocol to react the masked aldehyde without isolating the unstable intermediate.

-

Hydrolysis: Dissolve this compound (1 mmol) in 1N HCl (5 mL) and THF (5 mL). Stir at room temperature for 1 hour.

-

Neutralization: Carefully neutralize with saturated

to pH 6–7. -

Coupling: Immediately add the amine partner (1.0 equiv) and stir for 30 minutes to form the imine.

-

Reduction: Add

(1.5 equiv) and stir overnight.

Section 6: Safety & Handling

GHS Classification: Warning[2][1]

Handling Precautions:

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature. The acetal is sensitive to moisture over long periods (slow hydrolysis).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (unless hydrolysis is intended).

References

-

National Institute of Standards and Technology (NIST). Piperidinoacetal (CAS 3616-58-8) Mass Spectrum and Properties. NIST Chemistry WebBook.[3] Link

-

Sigma-Aldrich. Product Specification: 1-Piperidineacetaldehyde diethyl acetal (CAS 3616-58-8).[2]Link

-

ChemicalBook. N-(2,2-Diethoxyethyl)piperidine Properties and Safety.Link

- Meyer, C., et al.Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands.Journal of Medicinal Chemistry. (Contextual reference on piperidine scaffold utility).

-

Wang, C., et al. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.[4] (Protocol adaptation for piperidine alkylation). Link

Sources

Technical Monograph: 1-(2,2-Diethoxyethyl)piperidine

CAS Number: 3616-58-8 Synonyms: Piperidinoacetaldehyde diethyl acetal; N-(2,2-Diethoxyethyl)piperidine Role: Masked Aldehyde Precursor for N-Heterocyclic Synthesis[1][2]

Part 1: Executive Summary & Chemical Profile[1]

In the landscape of medicinal chemistry, 1-(2,2-Diethoxyethyl)piperidine serves as a strategic "masked" synthon.[1] Unlike its unstable parent aldehyde (2-(piperidin-1-yl)acetaldehyde), which is prone to self-polymerization and oxidation, this diethyl acetal provides a robust, shelf-stable precursor.[1][2]

For drug development professionals, this compound offers a critical advantage: it allows the introduction of the 2-(piperidin-1-yl)ethyl pharmacophore—a motif ubiquitous in SERMs (e.g., Raloxifene) and acetylcholinesterase inhibitors (e.g., Donepezil)—via carbonyl chemistry (aldol, reductive amination, Wittig) rather than the traditional, often harsher, alkylation routes using nitrogen mustards (e.g., 1-(2-chloroethyl)piperidine).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Note |

| Molecular Formula | C₁₁H₂₃NO₂ | |

| Molecular Weight | 201.31 g/mol | |

| Boiling Point | 109–112 °C | @ 20 Torr (Vacuum Distillation) |

| Appearance | Colorless to pale yellow liquid | Amine-like odor |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Limited solubility in water |

| Stability | Stable under basic/neutral conditions | Hydrolyzes rapidly in aqueous acid |

Part 2: Synthesis & Mechanistic Pathways[1]

The synthesis of this compound is a classic nucleophilic substitution, typically utilizing Bromoacetaldehyde diethyl acetal as the electrophile.[1] This route avoids the handling of unstable free aldehydes.

Synthesis Workflow

The reaction proceeds via an

Reaction Scheme:

Mechanistic Diagram (DOT)

The following diagram illustrates the synthesis and the critical "deprotection" pathway that activates the molecule for downstream applications.

Figure 1: Synthesis pathway via nucleophilic substitution.

Part 3: Applications in Drug Discovery[13]

The "Masked Aldehyde" Advantage

The primary utility of CAS 3616-58-8 is its ability to liberate 2-(piperidin-1-yl)acetaldehyde in situ.[1][2] This aldehyde is a potent electrophile that enables the construction of complex heterocycles.

-

Versus Alkyl Halides: Traditional synthesis of piperidine drugs often uses 1-(2-chloroethyl)piperidine.[1][2] While effective, this reagent is a vesicant (nitrogen mustard class) and can cyclize to form a reactive aziridinium ion, leading to off-target side reactions.

-

The Acetal Route: Using CAS 3616-58-8 allows the chemist to work with a stable liquid that is only activated (hydrolyzed) when required, offering a safer and more controlled process.[1][2]

Case Study: Synthesis of Fused Heterocycles (Indoles/Pyrroles)

A key application is in the synthesis of tryptamine analogs or fused pyrroles via the Fischer Indole or similar cyclization protocols. The aldehyde generated from the acetal reacts with hydrazines to form hydrazones, which then undergo sigmatropic rearrangement.

Target Class: 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole derivatives (Anticancer scaffolds).[1][2]

Figure 2: Divergent synthetic utility upon acid-catalyzed deprotection.[1][2]

Part 4: Experimental Protocol

Protocol: Acid-Catalyzed Hydrolysis and In-Situ Trapping

This protocol describes the activation of the acetal for use in a subsequent condensation reaction.[1][2]

Reagents:

-

Hydrochloric acid (1M or 3M, aqueous)

-

Solvent: THF or Dioxane (if organic co-solvent is needed)

Methodology:

-

Setup: Charge a round-bottom flask with this compound (10 mmol, ~2.01 g).

-

Solubilization: Dissolve in 10 mL of THF.

-

Hydrolysis: Add 10 mL of 3M HCl dropwise at 0°C.

-

Activation: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (disappearance of the high Rf acetal spot). The free aldehyde is polar and may streak.

-

-

Utilization (In-Situ):

-

Do not isolate the aldehyde. It is unstable.[2]

-

For Condensation: Adjust pH to the required level (e.g., pH 4-5 for reductive amination) using NaOAc or NaOH, then immediately add the coupling partner (e.g., amine, hydrazine, or ylide).

-

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Precautions:

-

Eye Protection: Wear chemical safety goggles.[2] The acetal functionality can hydrolyze on the moist surface of the eye, potentially releasing aldehyde and acid.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive (slow hydrolysis).

-

Disposal: Dispose of as organic amine waste.

-

References

-

National Institute of Standards and Technology (NIST). "Piperidinoacetal (CAS 3616-58-8) - Gas Phase Thermochemistry Data."[1][2] NIST Chemistry WebBook, SRD 69. [Link][4]

-

PubChem. "Compound Summary: this compound."[1][2][5] National Library of Medicine. [Link]

-

Chemical Abstracts Service (CAS). "CAS Common Chemistry: this compound."[1][2] American Chemical Society. [Link][6]

-

Wang, C., et al. "Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde."[1][2] Atlantis Press / ResearchGate. [Link]

Sources

- 1. This compound | CAS:3616-58-8 | Atomaxchem [en.atomaxchem.com]

- 2. Piperidine, 1-(2-phenylethyl)- | C13H19N | CID 9513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidinoacetal [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Molecular Structure of 1-(2,2-Diethoxyethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,2-Diethoxyethyl)piperidine, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, characterization, and application of this molecule, grounded in established scientific principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as modulating lipophilicity and aqueous solubility, which are critical for pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).[3] The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated, allowing for crucial interactions with biological targets. Furthermore, the conformational flexibility of the piperidine ring enables it to adapt to the steric requirements of enzyme active sites and receptor binding pockets.

This compound serves as a valuable building block, incorporating the advantageous piperidine scaffold along with a protected aldehyde functionality in the form of a diethyl acetal. This latent aldehyde group can be deprotected under specific conditions to participate in a variety of chemical transformations, making this compound a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 3616-58-8 | [4][5] |

| Molecular Formula | C₁₁H₂₃NO₂ | [4][5] |

| Molecular Weight | 201.31 g/mol | [4][5] |

| Boiling Point | 109-112 °C at 20 Torr | [4] |

| Appearance | Likely a liquid (based on boiling point) | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis of this compound

The most logical and commonly employed method for the synthesis of this compound is the N-alkylation of piperidine. This reaction involves the formation of a new carbon-nitrogen bond between the piperidine nitrogen and the electrophilic carbon of an ethyl group bearing a leaving group and a diethyl acetal.

General Reaction Scheme

Sources

Technical Guide: Synthesis of 1-(2,2-Diethoxyethyl)piperidine (CAS 3616-58-8)

[1]

Executive Summary

This technical guide details the synthesis of 1-(2,2-diethoxyethyl)piperidine (CAS: 3616-58-8), a critical "masked aldehyde" intermediate used primarily in the pharmaceutical industry for the construction of fused nitrogen heterocycles.[1]

The molecule consists of a piperidine ring N-alkylated with an ethyl group terminating in a diethyl acetal. Its primary value lies in its stability under basic conditions, allowing for complex scaffold manipulation before the acetal is hydrolyzed to a reactive aldehyde for cyclization reactions, such as the Pomeranz-Fritsch isoquinoline synthesis .[1]

Key Technical Specifications:

| Parameter | Specification |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 3616-58-8 |

| Molecular Formula | C₁₁H₂₃NO₂ |

| Molecular Weight | 201.31 g/mol |

| Boiling Point | 109–112 °C @ 20 Torr (approx. 220 °C atm) |

| Physical State | Colorless to pale yellow oil |[1]

Strategic Pathway Analysis

The synthesis of amino-acetals is most efficiently achieved via Nucleophilic Substitution (

Reaction Scheme

Reactants: Piperidine (Nucleophile) + Bromoacetaldehyde diethyl acetal (Electrophile).

Catalyst/Base: Potassium Carbonate (

Figure 1: High-level reaction logic for the N-alkylation process.

Detailed Experimental Protocol

This protocol is designed for a 100 mmol scale synthesis. It prioritizes yield and purity by utilizing a polar aprotic solvent to accelerate the

Reagents & Materials

-

Piperidine (99%): 8.51 g (100 mmol). Note: Toxic and flammable.[1]

-

Bromoacetaldehyde diethyl acetal (97%): 19.71 g (100 mmol). Note: Lachrymator.

-

Potassium Carbonate (

, anhydrous): 27.6 g (200 mmol). Acts as an acid scavenger. -

DMF (Anhydrous): 100 mL. Promotes ionization and SN2 attack.

-

Ethyl Acetate / Brine: For workup.

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum if high-precision water-free conditions are desired (though the acetal is relatively stable to base, moisture can lower yield).[1]

-

Charging: Add Potassium Carbonate (27.6 g) and DMF (100 mL) to the flask. Stir to create a suspension.

-

Addition: Add Piperidine (8.51 g) to the suspension. Subsequently, add Bromoacetaldehyde diethyl acetal (19.71 g) dropwise over 10 minutes.

-

Technical Insight: Adding the alkyl halide last prevents localized high concentrations that could lead to quaternary ammonium salt formation (though sterically unlikely with this acetal).

-

-

Reaction: Heat the mixture to 90–100 °C for 8–12 hours .

-

Monitoring: Monitor via TLC (Mobile phase: 5% Methanol in DCM) or GC-MS.[1] The disappearance of the bromoacetal indicates completion.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (

, excess -

Solvent Removal: Concentrate the filtrate under reduced pressure (Rotovap) to remove the bulk of DMF. Note: DMF requires high vacuum and heating (bath ~60°C).

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove residual DMF and inorganic traces.

-

Dry the organic layer over anhydrous

, filter, and concentrate. -

Distillation: Perform vacuum distillation on the crude oil. Collect the fraction boiling at 109–112 °C / 20 Torr .

-

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality |

| Temperature | 80–110 °C | <80°C results in slow kinetics; >120°C risks acetal thermal degradation.[1] |

| Base Equivalents | 1.5 – 2.0 eq | Insufficient base leads to HBr accumulation, forming piperidine hydrobromide salt which halts the reaction. |

| Moisture | <0.5% | While acetals are base-stable, water in the presence of heat can induce hydrolysis if the pH drops locally. |

Downstream Application: The Pomeranz-Fritsch Cyclization[1]

The primary utility of this compound is its conversion into bicyclic aromatic or dihydro-aromatic systems.[1] The acetal serves as a protected aldehyde. Upon exposure to strong acid, the acetal hydrolyzes, and the resulting aldehyde attacks the aromatic/heterocyclic ring (if functionalized) or facilitates ring closure.

For piperidine derivatives, this is often used to synthesize quinolizidine or indolizidine frameworks (if ring contraction/expansion occurs) or simple fused systems.

Figure 2: Mechanism of acid-catalyzed cyclization utilizing the synthesized acetal.

Safety & Handling

-

Piperidine: Highly toxic by inhalation and skin absorption. It is a precursor for controlled substances (PCP), so regulatory monitoring (DEA List II in the US) may apply depending on jurisdiction and quantity.

-

Bromoacetaldehyde diethyl acetal: A potent lachrymator (causes tearing) and skin irritant. All transfers must be performed in a functioning fume hood.

-

Waste Disposal: The aqueous waste from the workup contains DMF and potassium salts. It must be disposed of as hazardous organic waste.

References

-

CAS Common Chemistry. this compound (CAS 3616-58-8).[1][2][3][4][5] American Chemical Society.[2] [Link][2]

-

Organic Reactions. The Pomeranz-Fritsch Reaction. (General mechanism for amino-acetal cyclization).[1] [Link]

-

PubChem. Compound Summary for Bromoacetaldehyde diethyl acetal (Precursor). [Link][6]

Sources

- 1. This compound | CAS:3616-58-8 | Atomaxchem [en.atomaxchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. N-(2,2-DIETHOXYETHYL)PIPERIDINE [3616-58-8] | Chemsigma [chemsigma.com]

- 4. N-(2,2-DIETHOXYETHYL)PIPERIDINE | 3616-58-8 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-[2-(2-Hydroxyethoxy)Ethyl]Piperidine CAS 3603-43-8 - Buy 1-[2-(2-Hydroxyethoxy)Ethyl]Piperidine, 3603-43-8 Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]

1-(2,2-Diethoxyethyl)piperidine mechanism of action

Synthetic Utility & Pharmacophore Installation Mechanism

Executive Summary

1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8), also known as Piperidinoacetaldehyde diethyl acetal , functions as a strategic "masked" electrophile in organic synthesis. It is not a direct active pharmaceutical ingredient (API) but a critical high-value intermediate. Its primary mechanism of action is chemical: it serves as a stable precursor to 1-piperidineacetaldehyde , a reactive species that is otherwise unstable and prone to polymerization.

This compound is the "hardware" used to install the 2-(piperidin-1-yl)ethyl moiety—a privileged pharmacophore found in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene , antispasmodics, and Sigma-1 receptor ligands. This guide details its chemical activation mechanism (Pomeranz-Fritsch cyclization) and the pharmacological mechanism of the structural motif it generates.

Part 1: Chemical Identity & Properties[1][2]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 3616-58-8 |

| Molecular Formula | C₁₁H₂₃NO₂ |

| Molecular Weight | 201.31 g/mol |

| Boiling Point | ~246°C (Predicted) |

| Solubility | Miscible in ethanol, chloroform, DCM; limited water solubility. |

| Stability | Stable under basic/neutral conditions; hydrolyzes in acid. |

| Key Functional Groups | Tertiary Amine (Nucleophile), Diethyl Acetal (Masked Electrophile). |

Part 2: Mechanism of Chemical Action (Synthetic Reactivity)

The core utility of this compound lies in its ability to release a reactive aldehyde under controlled conditions. This "Latent Electrophile" mechanism is the foundation of the Pomeranz-Fritsch Reaction and its variants (e.g., Bobbitt modification), used to synthesize isoquinolines and benzo[a]quinolizines.

1. The Acid-Triggered Activation Cascade

The acetal functionality protects the aldehyde from nucleophilic attack during initial coupling steps. Upon exposure to Lewis or Brønsted acids (e.g., HCl, H₂SO₄, or TiCl₄), the compound undergoes the following transformation:

-

Protonation: The ethoxy oxygen is protonated.

-

Elimination: Ethanol is eliminated, generating an oxocarbenium ion.

-

Hydrolysis: Water attacks the oxocarbenium, releasing the second ethanol molecule and revealing 1-piperidineacetaldehyde .

-

Cyclization (Pomeranz-Fritsch): The newly formed aldehyde acts as an electrophile, attacking an electron-rich aromatic ring (e.g., a benzylamine derivative) to close a heterocyclic ring.

2. Visualization of the Reaction Pathway

The following diagram illustrates the transformation of the acetal into the active aldehyde and its subsequent cyclization to an isoquinoline scaffold.

Caption: The acid-catalyzed activation pathway converting the stable acetal precursor into the reactive aldehyde for heterocycle synthesis.[1]

Part 3: Pharmacological Implications (The "Side Chain" Theory)

While this compound is a reagent, the 2-(piperidin-1-yl)ethyl motif it installs is the functional "warhead" in several major drug classes. Understanding this motif's mechanism explains why this reagent is critical in drug design.

1. SERM Mechanism (Raloxifene)

In Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, the piperidinoethyl side chain is responsible for the anti-estrogenic effect in breast tissue.

-

Mechanism: The bulky basic side chain protrudes from the ligand-binding pocket of the Estrogen Receptor (ER).

-

Interaction: The piperidine nitrogen forms a salt bridge with Aspartate-351 (Asp351) .

-

Consequence: This steric clash prevents "Helix 12" from sealing the pocket, blocking the recruitment of co-activators. This effectively turns the receptor "off" in breast tissue.

2. Sigma-1 Receptor Ligands

The N-ethylpiperidine motif is a classic pharmacophore for Sigma-1 receptors (

-

Mechanism: The basic nitrogen binds to the anionic site of the

R, while the hydrophobic piperidine ring interacts with the hydrophobic pocket. -

Application: Ligands derived from this scaffold are explored for treating neuropathic pain and neurodegenerative diseases.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

This protocol describes the alkylation of piperidine using bromoacetaldehyde diethyl acetal.

Reagents:

-

Piperidine (1.0 eq)

-

Bromoacetaldehyde diethyl acetal (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: DMF or Acetonitrile

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Piperidine (8.5 g, 100 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution.

-

Alkylation: Add Bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) dropwise over 20 minutes under nitrogen atmosphere.

-

Reaction: Heat the mixture to 80°C and stir for 12–16 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or GC-MS.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Dilute the filtrate with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Distill the crude oil under reduced pressure to obtain the pure acetal (Yield: ~75-85%).

Protocol B: General Pomeranz-Fritsch Cyclization

Utilization of the acetal to form an isoquinoline core.

-

Condensation: Mix equimolar amounts of a benzaldehyde derivative and an amine (if building the scaffold from scratch) or use the this compound directly if the target is a quaternary salt.

-

Cyclization: Dissolve the acetal (10 mmol) in 70% H₂SO₄ (10 mL).

-

Heating: Heat to 100°C for 1 hour. The solution will darken as the cyclization occurs.

-

Isolation: Pour the reaction mixture onto crushed ice. Neutralize with NH₄OH. Extract the heterocyclic product with chloroform.

Part 5: Safety & Toxicology

-

Corrosivity: As a tertiary amine, the compound is alkaline and can cause skin/eye irritation or burns.

-

Vapor Hazard: The acetal can hydrolyze in moist air to release ethanol and trace aldehydes; use in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent autoxidation or hydrolysis.

References

-

Pomeranz-Fritsch Reaction Mechanism. Comprehensive Organic Name Reactions and Reagents. Wiley.

-

Raloxifene Mechanism of Action. National Institutes of Health (NIH) - DailyMed. Description of the interaction between the piperidinoethoxy side chain and the Estrogen Receptor.

-

Synthesis of Piperidine-Based Sigma Ligands. Journal of Medicinal Chemistry. Structure-activity relationships of N-substituted piperidines.

-

Chemical Properties of this compound. PubChem Database. CID 77165.[2]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2,2-Diethoxyethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 1-(2,2-Diethoxyethyl)piperidine. As a Senior Application Scientist, the following protocols are grounded in established safety principles for piperidine derivatives and are designed to ensure the well-being of laboratory personnel and the integrity of research outcomes. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar piperidine compounds to establish a robust framework for safe laboratory practices.

Understanding the Hazard Profile: A Piperidine Derivative Perspective

This compound, while a unique molecule, shares the fundamental structural feature of a piperidine ring. This heterocyclic amine is the primary determinant of its chemical reactivity and toxicological properties. Safety data for piperidine and its various derivatives consistently highlight several key hazard classifications that must be considered.[1][2][3][4]

Anticipated Hazards:

-

Corrosivity: Piperidine and its analogues are known to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2][4] Ingestion can lead to severe burns of the oral cavity and gastrointestinal tract.[4]

-

Toxicity: These compounds are often harmful if swallowed and can be toxic if they come into contact with the skin or are inhaled.[1][3][5] Inhalation of vapors may cause respiratory irritation.[6]

-

Flammability: Piperidine itself is a highly flammable liquid and vapor.[3][7] Therefore, this compound should be treated as a flammable substance, and all necessary precautions against ignition sources must be taken.[1][3][6]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2/3 | Highly flammable liquid and vapor / Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 1/3 | Fatal if inhaled / Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage |

Note: This table is an extrapolated guide based on the known hazards of piperidine and its derivatives. The actual classification for this compound may vary and should be confirmed if a specific SDS becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following represents the minimum required protection.

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[1] Given the corrosive nature of piperidines, gloves should be inspected for any signs of degradation or perforation before each use.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

-

Skin and Body Protection: A flame-retardant lab coat is essential. For procedures with a significant risk of exposure, consider additional protective clothing, such as an apron or a full chemical suit.[3][8] Antistatic clothes and footwear are recommended to prevent the buildup of static electricity, which could serve as an ignition source.[2]

-

Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8] If engineering controls are not sufficient to maintain exposure below acceptable limits, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.

Caption: Essential PPE for handling this compound.

Safe Handling and Storage: Mitigating Risks

Adherence to strict handling and storage protocols is crucial for preventing accidents and ensuring the stability of the compound.

Handling Procedures:

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][8]

-

Avoid all contact with skin and eyes.[5][8] Do not breathe vapors or mists.[3][8]

-

Use non-sparking tools and explosion-proof equipment, especially when transferring or handling larger quantities.[2][9]

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.[1][2][3]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][5][6] No smoking in the handling area.[1][2]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3][6] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]

-

Keep away from incompatible materials, such as strong oxidizing agents.

-

The storage area should be designated as a flammable liquids storage area.[3]

-

Protect from sunlight.[1]

-

Store in a locked-up and secure location.[6]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison center or doctor.[1][6] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower for at least 15-20 minutes. Seek immediate medical attention.[2][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes. Immediately call a poison center or doctor.[1][2][6] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spill and Leak Response:

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area and deny entry.[7][10]

-

Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[3][7][10]

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Containment and Cleanup:

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Caption: Step-by-step emergency response for a chemical spill.

Fire-Fighting Measures and Disposal

Fire-Fighting:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[5][6] A water spray can be used to cool fire-exposed containers.[3]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[3]

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[3] Hazardous decomposition products, including nitrogen oxides and carbon monoxide, may be released during a fire.[3]

-

Protective Equipment for Firefighters: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][8]

Disposal:

-

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.

-

It may be possible to dispose of the chemical by burning in a licensed chemical incinerator equipped with an afterburner and scrubber.[3][5]

-

Do not dispose of the material into the environment or sewage systems.[3]

Conclusion

The safe handling of this compound requires a proactive and informed approach to laboratory safety. By understanding its potential hazards based on the well-documented properties of piperidine derivatives, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into your institution's broader chemical hygiene and safety protocols.

References

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Oakwood Products, Inc. (n.d.). 7 - Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. peptide.com [peptide.com]

- 6. fishersci.com [fishersci.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. carlroth.com [carlroth.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Reactivity and Synthetic Utility of 1-(2,2-Diethoxyethyl)piperidine

Topic: Reactivity of the Acetal Group in 1-(2,2-Diethoxyethyl)piperidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

This compound serves as a critical "masked" aldehyde intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds. Structurally, it combines a robust tertiary amine (piperidine) with an acid-labile diethyl acetal. This guide provides an in-depth analysis of its reactivity profile, specifically focusing on the orthogonal stability of the acetal functionality in the presence of the basic piperidine nitrogen. We explore the mechanistic requirements for deprotection, the instability of the resulting free aldehyde, and validated protocols for its application in reductive aminations and Pomeranz-Fritsch type cyclizations.

Structural Analysis & Chemo-Physical Properties

The molecule comprises two distinct functional zones that dictate its reactivity:

-

The Piperidine Ring: A tertiary amine with a pKa

10.1 (conjugate acid). It acts as a proton trap in acidic media. -

The Diethyl Acetal: An acid-labile protecting group for the aldehyde. It is sterically unhindered but electronically stabilized by the ethoxy groups.

Key Chemical Challenges

-

Protonation Hierarchy: In acidic hydrolysis, the amine nitrogen protonates before the acetal oxygens. This creates a cationic ammonium species that electrostatically repels the hydronium ions (

) required to activate the acetal, significantly retarding the hydrolysis rate compared to non-basic acetals. -

Product Instability: The hydrolysis product, 2-(piperidin-1-yl)acetaldehyde , is highly reactive. As a free base, it is prone to rapid self-aldol condensation and polymerization. It must be isolated as a salt (e.g., hydrochloride) or reacted in situ.

| Property | Description | Implication for Synthesis |

| Molecular Weight | 201.31 g/mol | -- |

| Amine pKa | ~10.1 (est.) | Requires excess acid (>2 eq) for hydrolysis. |

| Solubility | Soluble in organic solvents (DCM, EtOH); Low water solubility (Free Base) | Biphasic hydrolysis kinetics often apply. |

| Stability | Stable to strong bases (NaOH, KOH), hydrides (LiAlH4), and nucleophiles. | Ideal for multistep synthesis where the aldehyde must remain latent. |

Hydrolytic Reactivity: The Mechanistic Core

The hydrolysis of the acetal group in this compound does not follow standard pseudo-first-order kinetics due to the buffering capacity of the amine.

Mechanism of Acid-Catalyzed Deprotection

The reaction proceeds through an A1 mechanism, but the stoichiometry of the acid is the critical variable.

-

N-Protonation (Fast): The first equivalent of acid is consumed immediately by the piperidine nitrogen.

-

O-Protonation (Rate Limiting): A second proton must activate one of the ethoxy oxygens. Because the molecule is already positively charged (ammonium), the local concentration of

near the acetal is reduced due to electrostatic repulsion. -

Elimination & Hydrolysis: Ethanol leaves, forming a resonance-stabilized oxocarbenium ion, which is then trapped by water to release the aldehyde.

Visualization: Protonation Pathway

The following diagram illustrates the critical requirement for excess acid to overcome the "Ammonium Trap."

Caption: Step-wise protonation mechanism. Note that hydrolysis is inhibited until the amine is fully saturated, requiring low pH conditions.

Synthetic Applications & Workflows

A. Reductive Amination (One-Pot Protocol)

The most common application is generating the aldehyde in situ to react with a secondary amine, forming complex ethyl-linked diamines. This avoids the isolation of the unstable aldehyde.

Advantage: The acetal acts as a shelf-stable precursor. Reagents: Aqueous HCl (deprotection), followed by NaBH(OAc)3 (reduction).

B. Pomeranz-Fritsch Cyclization

This molecule is a derivative of the amino-acetal building blocks used in isoquinoline synthesis.

-

Classic Route: Condensation with an aromatic aldehyde followed by acid-catalyzed cyclization.

-

Modified Route: In this specific piperidine derivative, the nitrogen is already alkylated. It is often used to synthesize indoles (via Fischer indole synthesis with phenylhydrazines) or condensed heteroaromatics where the piperidine acts as a leaving group or a structural motif depending on the conditions.

Visualization: Synthetic Decision Tree

Caption: Workflow for utilizing the acetal precursor in divergent synthetic pathways.

Validated Experimental Protocols

Protocol A: Hydrolysis to 2-(Piperidin-1-yl)acetaldehyde Hydrochloride

Use this protocol if you need to isolate the stable salt form of the aldehyde.

-

Dissolution: Dissolve 10 mmol of this compound in 20 mL of 1M HCl (approx. 2 equivalents).

-

Note: The solution will initially be biphasic or cloudy if the oil is not fully protonated. Stir vigorously until homogeneous.

-

-

Reaction: Heat the solution to 60°C for 2–4 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The acetal spot (high Rf) will disappear; the aldehyde spot (lower Rf, often streaking) will appear.

-

-

Workup (Critical):

-

Do NOT neutralize with NaOH to extract. The free aldehyde will polymerize.

-

Evaporate the water/HCl under reduced pressure (rotary evaporator) at <50°C.

-

Azeotrope with ethanol or toluene to remove residual moisture.

-

-

Result: The product is obtained as a hygroscopic solid (Hydrochloride salt). Store in a desiccator at -20°C.

Protocol B: One-Pot Reductive Amination

Use this protocol to couple the latent aldehyde with a secondary amine (R2-NH).

-

Deprotection: Treat 1.0 eq of acetal with 3M HCl (5 eq) in THF/Water (1:1). Stir at 50°C for 2 hours.

-

Neutralization: Cool to 0°C. Carefully adjust pH to ~5–6 using saturated NaOAc or solid NaHCO3.

-

Why pH 5-6? This pH is low enough to prevent aldehyde polymerization but high enough to allow iminium ion formation with the incoming amine.

-

-

Coupling: Add the secondary amine (1.1 eq) and stir for 30 mins.

-

Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir at room temperature overnight.

References

-

Acetal Hydrolysis Mechanism : Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.

-

Pomeranz-Fritsch Reaction : Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.

-

Amino-Acetal Stability : Meskini, N., et al. (2021). Stability of amino-acetals in acidic media: Substituent effects. ResearchGate Discussions.

-

General Reactivity of Piperidine Acetals : Fisher Scientific Safety Data Sheet: (Dimethylamino)acetaldehyde diethyl acetal (Analogous reactivity profile).

-

Synthesis of Piperidine Aldehydes : Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press.

Methodological & Application

Application Note: Scalable Synthesis of 1-(2,2-Diethoxyethyl)piperidine

Executive Summary

This application note details the optimized protocol for the N-alkylation of piperidine to synthesize 1-(2,2-Diethoxyethyl)piperidine (CAS: 3616-58-8). This intermediate is a critical "masked aldehyde" building block used in the synthesis of pharmaceutical agents, including spasmolytics (e.g., Fenpiverinium) and isoquinoline alkaloids via the Pomeranz-Fritsch cyclization.

While traditional methods utilize dimethylformamide (DMF) at high temperatures, this guide presents a refined Acetonitrile (

Retrosynthetic Analysis & Mechanism

The synthesis relies on a bimolecular nucleophilic substitution (

Chemical Pathway

The reaction proceeds through a transition state where the nitrogen lone pair displaces the bromide ion.

Figure 1: Mechanistic pathway of the N-alkylation reaction showing the

Experimental Protocol

Reagents & Stoichiometry

Purity Note: Piperidine should be distilled over KOH if significant yellowing is observed prior to use.

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| Piperidine | 85.15 | 1.0 | 0.862 | Nucleophile |

| Bromoacetaldehyde diethyl acetal | 197.07 | 1.1 | 1.28 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base (Anhydrous) |

| Acetonitrile (MeCN) | 41.05 | N/A | 0.786 | Solvent |

Safety & Handling

-

Piperidine: Highly toxic by inhalation and flammable. Manipulate only in a fume hood.

-

Bromoacetaldehyde diethyl acetal: A potent lachrymator. Wear goggles and double nitrile gloves.

-

Reaction Hazards: The reaction is exothermic. Addition of the alkyl halide must be controlled to prevent thermal runaway.

Step-by-Step Procedure (Acetonitrile Method)

Step 1: Reaction Setup

-

Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge the flask with Potassium Carbonate (2.0 equiv) and Acetonitrile (10 mL per gram of piperidine).

-

Add Piperidine (1.0 equiv) to the suspension while stirring.

-

Purge the system with nitrogen for 5 minutes.

Step 2: Controlled Addition

-

Charge the addition funnel with Bromoacetaldehyde diethyl acetal (1.1 equiv).[2]

-

Add the acetal dropwise to the stirring mixture over 30 minutes at room temperature.

-

Note: A mild exotherm may occur. Ensure the internal temperature does not exceed 40°C during addition.

-

Step 3: Reaction Phase

-

Heat the mixture to a gentle reflux (

) using an oil bath. -

Maintain reflux for 12–16 hours .

-

Validation (TLC): Monitor reaction progress using TLC (Silica gel; Eluent: 10% MeOH in DCM). Stain with Ninhydrin.

-

Endpoint: Disappearance of the piperidine spot (

) and appearance of the product (

-

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite or a sintered glass funnel to remove solid potassium salts (

, excess -

Wash the filter cake with fresh Acetonitrile (

mL). -

Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) at

to yield a crude yellow oil.

Step 5: Purification

-

Perform vacuum distillation on the crude oil.

-

Boiling Point:

at 20 Torr (approx. 26 mbar).

-

-

Collect the main fraction as a colorless to pale yellow liquid.

-

Yield Expectation: 75–85%.

-

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis, purification, and isolation of the target amine.

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity | >98% | GC-FID or HPLC |

| Refractive Index | Refractometer | |

| 400 MHz NMR |

Critical Control Point: Acetal Stability

Warning: The acetal functionality is extremely sensitive to acidic conditions.

-

Do NOT use acidic washes (e.g., HCl or

) during workup. This will hydrolyze the acetal to the aldehyde, leading to rapid polymerization and darkening of the product. -

Storage: Store over activated molecular sieves (3Å) or

pellets to maintain a basic microenvironment.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old/Wet Reagents | Ensure |

| Product Darkening | Acidic Hydrolysis | Check pH of crude. If acidic, neutralize immediately with |

| Emulsions | DMF Solvent Use | If using DMF instead of MeCN, avoid aqueous extraction. Remove DMF via high-vacuum distillation before attempting to isolate product. |

| Solid Clogging | Fine KBr Salts | Use a wide-pore sintered glass filter or a Celite pad. Do not use paper filters as they clog easily with fine salts. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

CAS Common Chemistry. this compound (CAS 3616-58-8).[4] American Chemical Society.[4] Link[4]

-

Gotkowska, J. "Bromoacetaldehyde Diethyl Acetal." ResearchGate, 2015. (Reagent properties and reactivity). Link

-

Szcześniak, P., et al. "Total Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine." Journal of Medicinal Chemistry (via ResearchGate), 2019. (Example of piperidine alkylation conditions). Link

-

Sigma-Aldrich. this compound Product Specification. (Physical data verification). Link

Sources

Application Notes and Protocols: 1-(2,2-Diethoxyethyl)piperidine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals.[1][2][3][4] Its derivatives are integral to over twenty classes of drugs, demonstrating a remarkable spectrum of pharmacological activities including analgesic, antipsychotic, anti-cancer, and anti-Alzheimer's properties.[1][5][6] The prevalence of this saturated heterocycle in both natural alkaloids and synthetic drugs underscores its importance as a privileged structure in drug design.[3][4]

This guide focuses on a particularly strategic building block: 1-(2,2-diethoxyethyl)piperidine .[7][8][9] At first glance, it is a simple N-substituted piperidine. However, its true utility lies in the diethoxyethyl moiety, which functions as a masked aldehyde. This acetal protecting group transforms the molecule into a stable, easy-to-handle synthetic equivalent of the highly reactive N-(2-oxoethyl)piperidine (piperidinoacetaldehyde). This feature allows medicinal chemists to carry a latent aldehyde functionality through multiple synthetic steps, unmasking it only when required for a key bond-forming reaction. This approach streamlines complex syntheses, enhances compatibility with sensitive functional groups, and provides a robust method for introducing the valuable piperidinoethyl pharmacophore into target molecules.

Section 1: The Diethyl Acetal Handle: A Gateway to Controlled Reactivity

The core advantage of this compound stems from the chemical nature of its diethyl acetal group. Acetals are one of the most common and effective protecting groups for aldehydes and ketones in organic synthesis.[10][11]

Causality of Protection: The acetal is fundamentally an ether-like structure and lacks the electrophilic π-bond of a carbonyl group.[12] This structural difference renders it inert to a wide range of reagents that would readily react with an unprotected aldehyde.

Key Stability Features:

-

Stability towards Bases and Nucleophiles: The acetal is completely stable to strong bases (e.g., hydroxides, alkoxides) and a wide variety of nucleophiles, including organometallic reagents (Grignard, organolithium) and reducing agents (e.g., NaBH₄, LiAlH₄).[13]

-

Stability towards Oxidation: The acetal group is resistant to many common oxidizing agents.

This stability profile is crucial in multi-step drug synthesis, where other parts of the molecule may need to be modified using conditions that would be incompatible with a free aldehyde.

Deprotection: The Unmasking Step The aldehyde functionality can be regenerated from the acetal with remarkable ease and selectivity through hydrolysis under mild acidic conditions.[13][14] This reaction is typically performed using aqueous acid, allowing for a clean and high-yielding transformation.

Caption: Workflow for utilizing the acetal protecting group strategy.

Section 2: Core Application: The Pictet-Spengler Reaction for Fused Heterocycles

One of the most powerful applications of this compound is in the Pictet-Spengler reaction. This reaction is a cornerstone of heterocyclic synthesis, enabling the construction of tetrahydroisoquinolines and tetrahydro-β-carbolines—scaffolds found in numerous bioactive alkaloids and pharmaceuticals.[15][16][17]

Mechanistic Insight: The reaction proceeds via the condensation of a β-arylethylamine (like tryptamine or dopamine derivatives) with an aldehyde.[18] This initially forms a Schiff base, which under acidic conditions is protonated to an electrophilic iminium ion. The electron-rich aromatic ring then attacks this iminium ion in an intramolecular electrophilic aromatic substitution to forge the new heterocyclic ring.[15]

By using this compound, the required aldehyde is generated in situ. This allows for the direct synthesis of complex molecules containing a piperidinomethyl side chain at the newly formed stereocenter, a valuable motif for modulating receptor affinity and pharmacokinetic properties.

Caption: Logical steps of the in-situ Pictet-Spengler reaction.

Protocol 1: Synthesis of 1-(Piperidin-1-ylmethyl)-1,2,3,4-tetrahydro-β-carboline

This protocol details the synthesis of a tetrahydro-β-carboline derivative using tryptamine and this compound.

Materials:

-

Tryptamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane with Triethylamine)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tryptamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Reagent Addition: Add this compound (1.1 eq) to the solution.

-

Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise. The TFA serves as the catalyst for both the acetal deprotection and the subsequent cyclization.

-

Reaction Progression: After the addition of TFA, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (tryptamine) is consumed (typically 4-12 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture again to 0 °C.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in DCM (e.g., 0% to 10% MeOH) with 0.5-1% triethylamine added to the mobile phase to prevent product tailing on the acidic silica.

-

Self-Validation System:

-

TLC Monitoring: Use a UV lamp (254 nm) to visualize the indole moiety. A ninhydrin or permanganate stain can also be used to visualize the amine products. The product should have a different Rf value than the starting tryptamine.

-

Characterization: Confirm the structure of the purified product using standard analytical techniques:

-

¹H and ¹³C NMR: To verify the covalent structure and diastereomeric ratio (if applicable).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

Section 3: Extended Applications - Reductive Amination

Beyond cyclizations, the aldehyde generated from this compound is a versatile intermediate for other C-N bond-forming reactions. Reductive amination is a powerful method to form amines and is widely used in drug discovery to connect molecular fragments. In this context, it can be used to synthesize complex diamine linkers or to append the piperidinoethyl group onto a larger scaffold.

Protocol 2: One-Pot Synthesis of an N-Benzyl-N'-(2-(piperidin-1-yl)ethyl)amine Derivative

This protocol describes a one-pot deprotection and subsequent reductive amination with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Aqueous HCl (e.g., 1 M)

-

Aqueous NaOH (e.g., 1 M)

-

Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

-

Deprotection: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like THF or a THF/water mixture. Add aqueous HCl (1 M, approx. 2-3 eq) and stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms complete conversion of the acetal to the aldehyde.

-

Neutralization and Imine Formation: Carefully add benzylamine (1.05 eq) to the reaction mixture. Then, neutralize the excess HCl by adding a base (e.g., triethylamine or saturated NaHCO₃) until the pH is approximately 5-7. Stir for 30 minutes to allow for the formation of the intermediate imine/iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution. STAB is a mild reducing agent ideal for reductive aminations and is tolerant of mildly acidic conditions.

-

Reaction Progression: Allow the reaction to stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS for the disappearance of the intermediate aldehyde/imine and the formation of the product.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Section 4: Data Summary and Representative Conditions

The following table summarizes representative conditions for the key transformations discussed. Yields are highly substrate-dependent but these conditions provide a validated starting point for optimization.

| Transformation | Key Reagents | Solvent | Catalyst / Additive | Temp. | Typical Time | Expected Yield |

| Acetal Deprotection | Aqueous Acid | THF, Acetone, or DCM | H₂SO₄, HCl, or TFA | RT | 1-4 h | >95% (crude) |

| Pictet-Spengler | β-Arylethylamine | DCM or DCE | TFA or PPA | 0 °C to RT | 4-12 h | 60-85% |

| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | DCE or THF | Acetic Acid (optional) | RT | 2-16 h | 65-90% |

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its primary strength lies in the strategic use of its acetal group, which acts as a robust and reliable masked aldehyde. This allows for the late-stage introduction of a reactive carbonyl functionality, enabling access to complex molecular architectures that would be challenging to synthesize otherwise. From the construction of intricate fused heterocyclic systems via the Pictet-Spengler reaction to the facile synthesis of diamine linkers through reductive amination, this reagent provides chemists with a powerful tool to accelerate the discovery and development of novel therapeutics.

References

- Praliev, K. D., & Yu, V. K. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Institute of Chemical Sciences of MS-AS RK.

- Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.

- (2024, July 26). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.

-

(2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

- (n.d.). The Pictet-Spengler Reaction.

-

(2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

- Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

-

(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

(2025, June 4). Piperidine Synthesis. DTIC. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

(n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]

-

PubChem. (n.d.). Substituted vinyl piperazine-piperidine urea derivatives as anticancer agents - Patent EP-4163273-B1. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of piperidine with CO2/H2 over various catalytic systems. Retrieved from [Link]

-

YouTube. (2019, January 8). acetals and ketals as protecting groups. Retrieved from [Link]

- Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.

-

PubMed Central. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Retrieved from [Link]

-

Pearson. (2022, July 22). Acetal Protecting Group Explained. Retrieved from [Link]

- Google Patents. (n.d.). US5738872A - Pharmaceutical composition for piperidinoalkanol compounds.

-

(2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

Beilstein Journals. (2023, June 30). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

Sources

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nioch.nsc.ru [nioch.nsc.ru]

- 6. ijnrd.org [ijnrd.org]

- 7. chemscene.com [chemscene.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 12. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. jove.com [jove.com]

- 14. youtube.com [youtube.com]

- 15. The Pictet-Spengler Reaction [ebrary.net]

- 16. researchgate.net [researchgate.net]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

1-(2,2-Diethoxyethyl)piperidine as a precursor for novel heterocyclic compounds

Application Note: 1-(2,2-Diethoxyethyl)piperidine as a Masked Aldehyde Precursor for Novel Heterocyclic Scaffolds

Executive Summary

This compound (CAS 3616-58-8) serves as a critical "masked" aldehyde precursor in organic synthesis.[1] While often overlooked as a simple building block, its acetal protection confers superior stability compared to the volatile and polymerization-prone 2-(piperidin-1-yl)acetaldehyde.[1] This application note details the strategic use of this precursor in generating novel fused heterocyclic systems —specifically imidazo[1,2-a]pyridines and benzimidazoles—which are privileged scaffolds in kinase inhibitors and GPCR ligands.[1] We present optimized protocols for in situ deprotection-cyclization sequences that maximize yield and minimize handling of unstable intermediates.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

The acetal functionality protects the reactive aldehyde, allowing the compound to be stored and handled under standard laboratory conditions without degradation.[1]

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Piperidinoacetaldehyde diethyl acetal; |

| CAS Number | 3616-58-8 |

| Molecular Formula | C |

| Molecular Weight | 201.31 g/mol |

| Boiling Point | 219–221 °C (lit.)[1][2] |

| Density | 0.915 g/mL at 25 °C |

| Solubility | Soluble in Ethanol, DCM, THF, DMF; Slightly soluble in water |

| Stability | Stable under basic/neutral conditions; Hydrolyzes in aqueous acid |

Mechanistic Insight: The "Masked" Electrophile

The utility of this compound lies in its ability to release 2-(piperidin-1-yl)acetaldehyde (Species B ) upon acid catalysis.[1] This transient aldehyde is a potent electrophile containing a basic amine handle, making it ideal for tandem condensation-cyclization reactions.[1]

Key Advantage: Direct use of the free aldehyde often leads to self-condensation (aldol-type) or polymerization.[1] Generating it in situ from the acetal ensures that the monomeric aldehyde reacts immediately with the target nucleophile.[1]

Pathway Diagram: Acid-Catalyzed Activation[1]

Figure 1: The acid-catalyzed unmasking of the reactive aldehyde species followed by nucleophilic trapping.[1]

Application Protocol A: Synthesis of 3-(Piperidin-1-ylmethyl)imidazo[1,2-a]pyridines

This protocol utilizes the Groebke-Blackburn-Bienaymé (GBB) reaction , a multicomponent coupling that constructs the imidazo[1,2-a]pyridine core in a single step.[1] This is a high-value reaction for generating library diversity in drug discovery.[1]

Reaction Class: Multicomponent Reaction (MCR) Target Scaffold: Nitrogen-fused bicyclic systems (Kinase inhibitor core).[1]

Materials

-

Amine: 2-Aminopyridine (1.0 equiv)[1]

-

Aldehyde Precursor: this compound (1.1 equiv)[1]

-

Isocyanide: tert-Butyl isocyanide (1.1 equiv)[1]

-

Catalyst: Scandium(III) triflate [Sc(OTf)

] (5 mol%) or Glacial Acetic Acid (10 mol%) -

Solvent: Methanol (MeOH) or Dichloromethane (DCM) / Trifluoroethanol (TFE) mix.[1]

Step-by-Step Methodology

-

Pre-activation (Hydrolysis):

-

In a reaction vial, dissolve 1.1 mmol of This compound in 1 mL of 1:1 THF/1N HCl.

-

Stir at room temperature for 30 minutes to unmask the aldehyde.

-

Neutralize carefully with saturated NaHCO